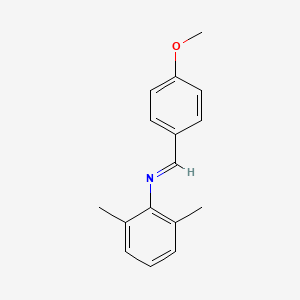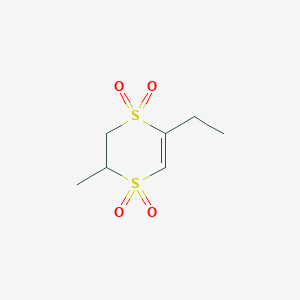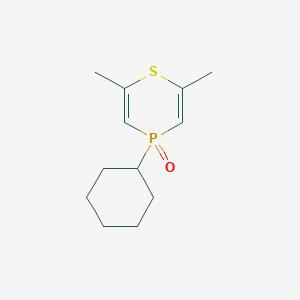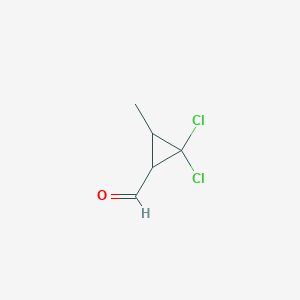![molecular formula C15H16Cl2O5 B14613582 4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate CAS No. 59866-79-4](/img/structure/B14613582.png)
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate is a synthetic organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a dichlorophenoxy group, an acetyl group, and a butyl prop-2-enoate moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butyl alcohol, followed by the reaction with prop-2-enoic acid. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Applications De Recherche Scientifique
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate involves its interaction with specific molecular targets. The dichlorophenoxy group is known to mimic natural plant hormones, leading to the disruption of normal cellular processes in plants. This results in the inhibition of growth and development, making it an effective herbicide .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Butyl 2,4-dichlorophenoxyacetate: Another ester derivative with comparable properties.
Uniqueness
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its α,β-unsaturated ester moiety allows for unique interactions in chemical reactions, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
59866-79-4 |
|---|---|
Formule moléculaire |
C15H16Cl2O5 |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
4-[2-(2,4-dichlorophenoxy)acetyl]oxybutyl prop-2-enoate |
InChI |
InChI=1S/C15H16Cl2O5/c1-2-14(18)20-7-3-4-8-21-15(19)10-22-13-6-5-11(16)9-12(13)17/h2,5-6,9H,1,3-4,7-8,10H2 |
Clé InChI |
KPPOEYBCYBGKRV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)



![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)




![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
